
4,4-Difluoro-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-L-valine is a fluorinated derivative of the amino acid L-valine The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-L-valine typically involves the fluorination of L-valine derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of sulfur tetrafluoride (SF4) in combination with dialkylamines has been reported to produce gem-difluorides in a scalable manner .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-L-valine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives of this compound .
Aplicaciones Científicas De Investigación
4,4-Difluoro-L-valine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4-Difluoro-L-valine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins. This can result in altered enzyme activity or inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
4,4-Difluoro-L-proline: Another fluorinated amino acid with applications in protein chemistry and NMR studies.
4,4-Difluoropiperidine: Used in the synthesis of pharmaceutical compounds and chemical probes.
3,3-Difluoropyrrolidine: A key building block in drug development, particularly for antidiabetic agents.
Uniqueness: 4,4-Difluoro-L-valine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for various applications sets it apart from other fluorinated amino acids .
Propiedades
Número CAS |
376359-43-2 |
|---|---|
Fórmula molecular |
C5H9F2NO2 |
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1 |
Clave InChI |
JITMBQBFCHBXQH-NFJMKROFSA-N |
SMILES isomérico |
CC([C@@H](C(=O)O)N)C(F)F |
SMILES canónico |
CC(C(C(=O)O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


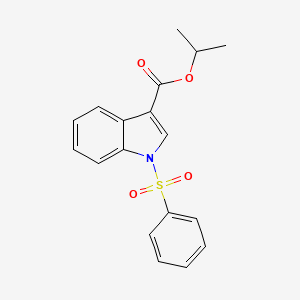
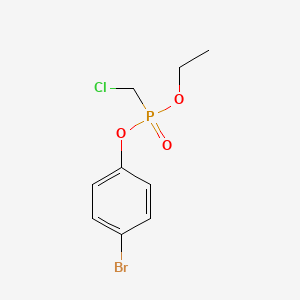
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
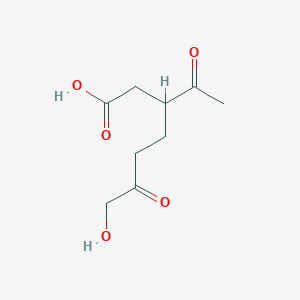
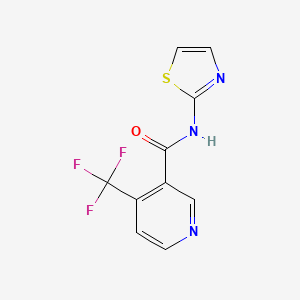
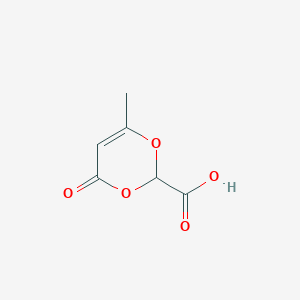
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
